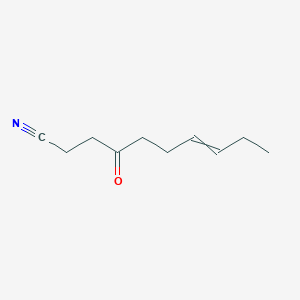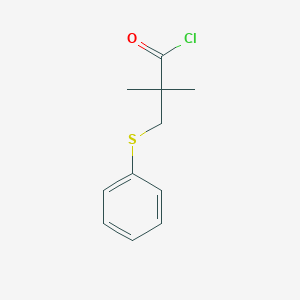
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanoic acid and contains a phenylsulfanyl group attached to the third carbon of the propanoyl chloride backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction scheme is as follows:
C11H14O2S+SOCl2→C11H13ClOS+SO2+HCl
The reaction is usually conducted under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under inert atmosphere conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.
Reduction: The major products are the corresponding alcohols or thiols.
Oxidation: The major product is the sulfone derivative.
科学的研究の応用
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can acylate amino groups in proteins, leading to modifications that affect protein function.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoyl chloride: Lacks the phenylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Phenylpropanoic acid: Lacks the acyl chloride functionality, limiting its use as an acylating agent.
2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.
Uniqueness
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is unique due to the presence of both the acyl chloride and phenylsulfanyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
特性
CAS番号 |
64287-65-6 |
|---|---|
分子式 |
C11H13ClOS |
分子量 |
228.74 g/mol |
IUPAC名 |
2,2-dimethyl-3-phenylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
NBNAHTWHEGUPLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSC1=CC=CC=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


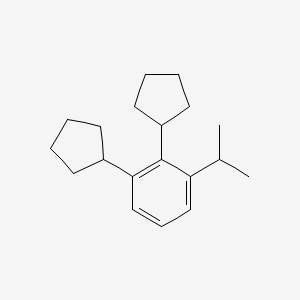
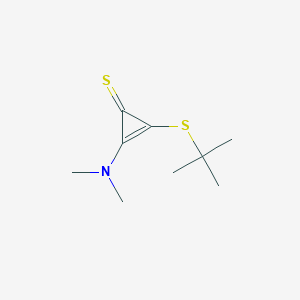
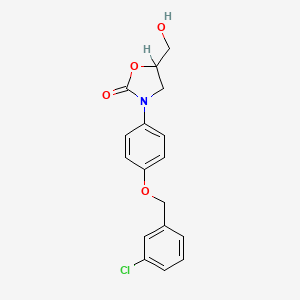
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)

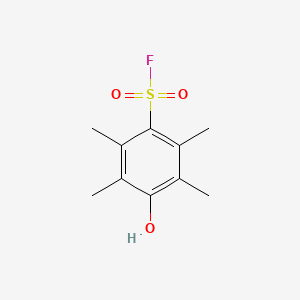
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
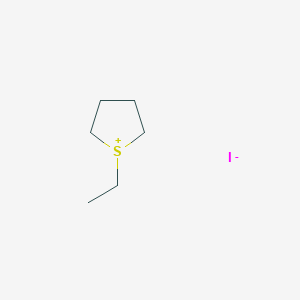

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

